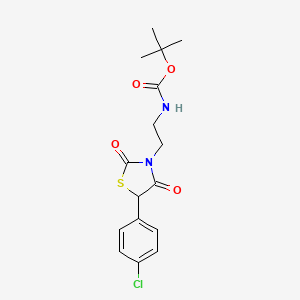![molecular formula C11H21NO B2494587 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 1177337-43-7](/img/structure/B2494587.png)
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.3.1]nonane derivatives are a class of compounds that have been studied for their interesting chemical properties . They contain various functionalities and their structures can significantly impact their crystal structures and intermolecular networks .
Synthesis Analysis
The synthesis of similar compounds, such as 9-Borabicyclo[3.3.1]nonane (9-BBN), involves reactions with other compounds like 1,5-cyclooctadiene and borane . The synthesis of these compounds can be influenced by various factors, including the presence of unsaturation .Molecular Structure Analysis
The molecular structure of these compounds can be quite complex. For instance, 9-BBN exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates . The presence of unsaturation can also significantly impact the crystal structures and intermolecular networks of these compounds .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, 9-BBN is used as a hydroboration reagent . The compound exhibits remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 9-BBN is a colorless solid used in organic chemistry as a hydroboration reagent . Its density is 0.894 g/cm^3 and it has a melting point between 153 to 155 °C .Scientific Research Applications
- Findings :
Crystallography and Intermolecular Interactions
Metal-Free Catalysis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8(2)12-6-9-4-3-5-10(7-12)11(9)13/h8-11,13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWYGYLHQLJJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CCCC(C1)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)
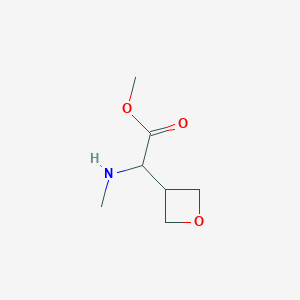
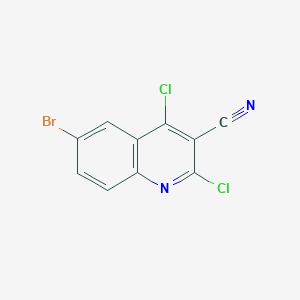
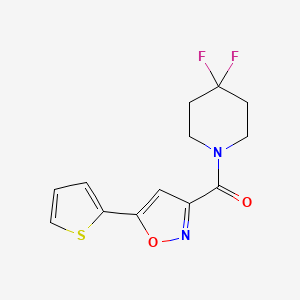
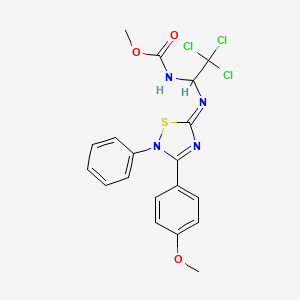
![N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2494517.png)
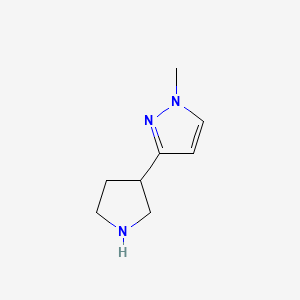
![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2494519.png)
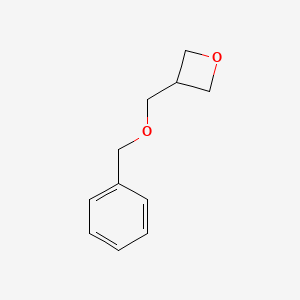
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide](/img/structure/B2494523.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2494524.png)
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2494525.png)
